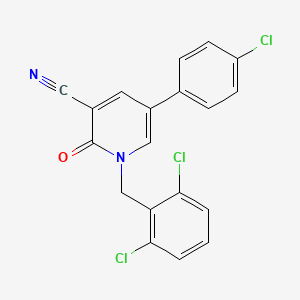
3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide, also known as VNQX, is a chemical compound that is widely used in scientific research. It belongs to the class of quinoxaline derivatives and is a potent antagonist of the ionotropic glutamate receptors.
作用机制
3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors. It binds to the receptor site and prevents the activation of the receptor by glutamate, thereby blocking the excitatory signals in the brain. This mechanism of action makes 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide a potent inhibitor of synaptic transmission and plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide are mainly related to its ability to block the AMPA and kainate subtypes of glutamate receptors. This leads to a decrease in synaptic transmission and plasticity, which can have both beneficial and detrimental effects depending on the context. 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide has been shown to protect neurons from excitotoxicity in various experimental models, and has potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide in lab experiments include its high potency and selectivity for the AMPA and kainate subtypes of glutamate receptors, which allows for precise manipulation of synaptic transmission and plasticity. It is also readily available from commercial sources and has a well-established synthesis method. The limitations of using 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide include its potential off-target effects on other ion channels and receptors, which may complicate the interpretation of experimental results. It also has limited solubility in aqueous solutions, which may require the use of organic solvents in some experiments.
未来方向
There are several future directions for the use of 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide in scientific research. One direction is to investigate its potential therapeutic applications in neurodegenerative disorders, particularly those that are associated with excitotoxicity. Another direction is to explore its effects on other ion channels and receptors, and to develop more selective compounds that can target specific subtypes of glutamate receptors. Finally, 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide can be used in combination with other compounds to study the complex interactions between different neurotransmitter systems in the brain.
合成方法
The synthesis of 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide involves the reaction of 2-chloro-3-nitropyridine with ethyl acrylate in the presence of a base such as potassium carbonate. The resulting product is then treated with sulfonyl chloride to obtain 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide in high purity. The synthesis method of 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide is well-established, and the compound is readily available from commercial sources.
科学研究应用
3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide has been extensively used in scientific research to study the function of ionotropic glutamate receptors, which are important for synaptic transmission and plasticity in the brain. It has been shown to be a potent antagonist of the AMPA and kainate subtypes of glutamate receptors, and is often used as a tool compound to investigate the role of these receptors in various physiological and pathological processes. 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide has also been used to study the mechanisms of excitotoxicity, which is a pathological process that occurs in various neurodegenerative disorders.
属性
IUPAC Name |
3-ethenylsulfonyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c1-2-19(17,18)8-7-11(14)12-9-3-5-10(6-4-9)13(15)16/h2-6H,1,7-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGMJUABRWDPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5,6-tetrachloro-N-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B2872579.png)
![2-[(4-carbamoylphenyl)amino]acetic Acid](/img/structure/B2872581.png)
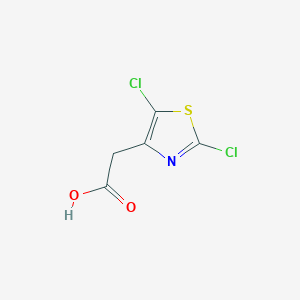
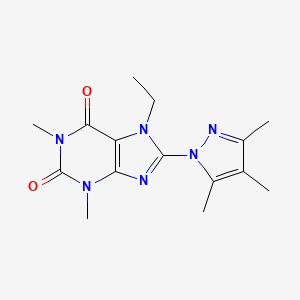
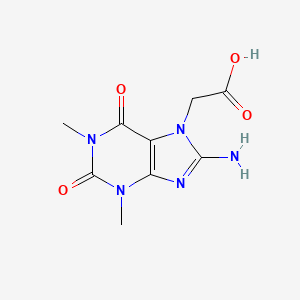

![Ethyl 4-[(2-oxo-6,7,8,9-tetrahydrobenzo[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2872591.png)

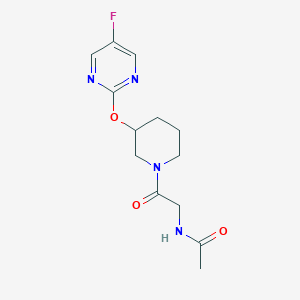
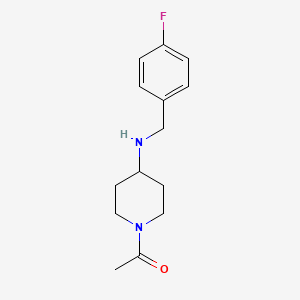
![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)
